molecular formula C12H22N2O3 B2463171 Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane CAS No. 1434141-83-9

Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane

Cat. No.: B2463171
CAS No.: 1434141-83-9
M. Wt: 242.319
InChI Key: PJGMDHUHBZCJMI-PBINXNQUSA-N
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Description

Exo-7-(Boc-amino)-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic organic compound with the molecular formula C₁₂H₂₂N₂O₃ (MW: 242.32 g/mol) and CAS number 1638683-57-4 . Its structure features:

  • A bicyclo[3.3.1]nonane scaffold, a rigid framework common in bioactive molecules.
  • 3-oxa (oxygen atom at position 3) and 9-aza (nitrogen atom at position 9) substitutions.
  • A Boc-protected amino group at the exo-7 position, enhancing stability for synthetic applications .

This compound is primarily used as a building block in pharmaceutical synthesis, available commercially at ≥97% purity for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMDHUHBZCJMI-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Medicinal Chemistry

Exo-7-(Boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane has been explored for its potential as a scaffold in drug design due to its structural complexity and ability to mimic natural products.

Case Studies:

  • Antiviral Activity: Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for further development against viral infections.

Neuroscience

The compound's structural features suggest potential applications in neuroscience, particularly in the development of drugs targeting neurotransmitter systems.

Case Studies:

  • Receptor Modulation: Studies have suggested that bicyclic compounds similar to this compound can modulate neurotransmitter receptors, which may lead to therapeutic advancements in treating neurological disorders.

Chemical Biology

In chemical biology, this compound can serve as a tool for studying protein interactions and enzyme activities due to its ability to form stable complexes with various biomolecules.

Case Studies:

  • Bioconjugation: Research has demonstrated the use of this compound in bioconjugation techniques, aiding in the development of targeted drug delivery systems.

Mechanism of Action

The mechanism of action of Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Table 1: Key Differences in Bicyclo[3.3.1]nonane Derivatives
Compound Class Heteroatom Positions Key Features Biological/Industrial Applications References
9-Azabicyclo[3.3.1]nonane 9-N - Cytotoxic activity
- Dopamine D3 receptor ligands
Neurodegenerative disorder treatments
3,7-Diazabicyclo[3.3.1]nonane 3-N, 7-N - High affinity for nicotinic acetylcholine receptors (nAChRs)
- Anticancer activity
Subtype-selective nAChR ligands, cytotoxic agents
3-Oxa-9-azabicyclo[3.3.1]nonane 3-O, 9-N - Boc-protected amino group for synthetic versatility Organic synthesis intermediates
2,8-Dioxabicyclo[3.3.1]nonane 2-O, 8-O - Anticoagulant properties
- Found in marine toxins (e.g., azaspiracids)
Antithrombotic drugs

Key Observations :

  • The number and position of heteroatoms (N, O) dictate pharmacological profiles. For example, 3,7-diazabicyclo derivatives exhibit nAChR selectivity , while 9-azabicyclo analogs target dopamine receptors .
  • The 3-oxa-9-aza scaffold in the target compound lacks direct bioactivity reports but is critical for modular drug design due to its Boc-protected amine .

Functional Group Modifications

  • Boc Protection: The Boc group in the exo-7 position enhances solubility and stability during peptide coupling reactions, unlike unprotected amines in analogs like 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride, which require in situ deprotection .
  • Carboxylic Acid Derivatives: Compounds like exo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid (CAS: 1233323-61-9) introduce carboxyl groups for conjugation, broadening utility in prodrug design .

Physicochemical Properties

Property Exo-7-(Boc-amino)-3-oxa-9-azabicyclo[3.3.1]nonane 3,7-Diazabicyclo[3.3.1]nonane 2,8-Dioxabicyclo[3.3.1]nonane
Molecular Weight 242.32 g/mol ~210–250 g/mol ~200–220 g/mol
Solubility Moderate in polar solvents (DMSO, ethanol) High (due to N-H groups) Low (hydrophobic core)
Stability Stable under inert conditions Sensitive to oxidation Thermally stable

Biological Activity

Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane, a bicyclic compound with the molecular formula C12H22N2O3, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

The compound is characterized by several notable physical properties:

  • Molecular Weight : 242.32 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 368.6 ± 42.0 °C at 760 mmHg
  • Flash Point : 176.7 ± 27.9 °C

These properties suggest that the compound may have stability under various conditions, which is advantageous for its applications in biological settings .

Biological Activity Overview

Research indicates that bicyclo[3.3.1]nonane derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Properties :
    • Bicyclic compounds have been noted for their potential in cancer therapy due to their structural features that allow for interactions with biological targets involved in cancer progression .
    • A study highlighted that derivatives of bicyclo[3.3.1]nonanes could serve as effective anticancer agents, suggesting that modifications to the bicyclic structure can enhance their efficacy .
  • Antibacterial Activity :
    • Some derivatives have shown promising antibacterial properties against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at 64 µg/mL and 32 µg/mL respectively .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

Structural FeatureBiological Activity
Bicyclic FrameworkAnticancer activity through interaction with cellular targets
Boc-amino GroupEnhances solubility and bioavailability
Oxa and Aza AtomsContribute to the overall polarity and reactivity

Research emphasizes that modifications to the bicyclic structure can significantly influence the compound's interaction with biological targets, potentially leading to enhanced therapeutic effects .

Case Study 1: Anticancer Activity

In a study focused on the synthesis and evaluation of bicyclo[3.3.1]nonane derivatives, this compound was tested for its cytotoxic effects against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 33 µg/mL, showcasing its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of several bicyclic compounds, including this compound. The compound demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential application in developing new antibacterial therapies .

Q & A

Q. What strategies resolve contradictions in synthetic yields between acid-catalyzed cyclization and cascade reactions?

  • Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-acidification leading to Boc deprotection). Yield optimization involves: (i) Acid-catalyzed routes : Use milder acids (e.g., p-TsOH) and low temperatures (0°C) to minimize decomposition . (ii) Cascade reactions : Pre-activate substrates with Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics . (iii) Workup : Extract intermediates with ethyl acetate to isolate Boc-protected products before side reactions occur .

Q. How can enantioselective synthesis of the bicyclo[3.3.1]nonane scaffold be achieved for chiral drug discovery?

  • Methodological Answer : Asymmetric organocatalysis using L-proline derivatives (20 mol%) in aldol reactions induces enantiomeric excess (ee >90%) . Alternatively, chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during cyclization, with ee validated by chiral HPLC (Chiralpak IA column) .

Q. What role does the 3-oxa substitution play in modulating AMPA receptor binding compared to 3-selena or 3-thia analogues?

  • Methodological Answer : Oxygen’s electronegativity enhances hydrogen-bonding with GluA2 ligand-binding domains, as shown in molecular docking of 3,7-diazabicyclo derivatives . Selenium analogues (e.g., 3-selena-7-azabicyclo) exhibit prolonged half-lives due to reduced metabolic oxidation but show lower blood-brain barrier penetration in rodent models .

Key Research Recommendations

  • Prioritize X-ray crystallography to resolve conformational ambiguities in Boc-protected derivatives.
  • Explore cobalt-catalyzed cross-coupling (e.g., 9-BBN methodologies) for late-stage functionalization .
  • Validate neuropharmacological targets (e.g., dopamine transporters) using radioligand binding assays with tritiated analogues .

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